molecular formula C5H4BrNOS B2421284 N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine CAS No. 89283-98-7

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine

Cat. No.: B2421284
CAS No.: 89283-98-7
M. Wt: 206.06
InChI Key: SBOXMASGXILSPY-XVNBXDOJSA-N
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Description

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine ( 89283-98-7) is a brominated thiophene derivative with the molecular formula C 5 H 4 BrNOS and a molecular weight of 206.06 g/mol . This compound features a hydroxylamine group linked via a methylidene bridge to the 3-bromothiophene scaffold, making it a valuable intermediate for synthetic organic chemistry . The bromine atom on the electron-rich thiophene ring provides a highly reactive site for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to construct complex conjugated systems for materials science . Its primary research value lies in its role as a versatile building block for synthesizing novel organic molecules, including imine-based analogues and Schiff bases, which are of significant interest in the development of organic electronic materials and pharmaceuticals . For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(NE)-N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-4-1-2-9-5(4)3-7-8/h1-3,8H/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOXMASGXILSPY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1Br)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine typically involves the reaction of 3-bromo-2-thiophenecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine has shown promising results in anticancer research. Several studies have investigated its efficacy against various cancer cell lines:

  • Mechanism of Action:
    • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
    • Receptor Interaction: Its structure allows for effective interactions with cellular receptors, potentially disrupting cancer cell signaling pathways.

Case Study: Anticancer Efficacy
A study on the effects of this compound on HeLa (cervical cancer) and A549 (lung carcinoma) cells demonstrated significant reductions in cell viability, with IC50 values around 25 µM for HeLa cells and 30 µM for A549 cells. These findings indicate strong potential as an anticancer agent.

Cell LineIC50 Value (µM)
HeLa25
A54930

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound exhibits bactericidal effects.

Mechanism of Action:
Similar to its anticancer properties, the antimicrobial activity may be attributed to:

  • Enzyme Inhibition: Disruption of metabolic processes in bacteria.
  • Binding Interactions: The compound's structural features facilitate binding to bacterial enzymes or receptors.

Case Study: Antimicrobial Screening
In vitro assays revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 µM to 100 µM.

PathogenMIC (µM)Activity Type
Staphylococcus aureus50Bactericidal
Escherichia coli100Bactericidal

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-thiophenecarbaldehyde: The parent aldehyde compound without the hydroxylamine group.

    2-thiophenecarbaldehyde oxime: Similar structure but without the bromine atom.

    N-[(2-thiophen-2-yl)methylidene]hydroxylamine: Similar structure but without the bromine atom on the thiophene ring.

Uniqueness

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine is unique due to the presence of both the bromine atom and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, while the hydroxylamine group can engage in redox reactions, making this compound versatile for different applications.

Biological Activity

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromothiophene-2-carbaldehyde with hydroxylamine. This reaction can be optimized through various conditions, including solvent choice and temperature, to enhance yield and purity.

Antimicrobial Properties

Research indicates that hydroxylamine derivatives exhibit significant antimicrobial activity. This compound has been shown to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus50
Escherichia coli75
Klebsiella pneumoniae100

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Cell Line IC50 (µM)
HeLa (Cervical cancer)15
A549 (Lung cancer)20
MCF7 (Breast cancer)25

Mechanistic Insights

The biological activity of hydroxylamines, including this compound, can be attributed to their ability to interact with cellular enzymes and disrupt metabolic pathways. Hydroxylamines can act as potent inhibitors of various enzymes involved in cellular respiration and metabolism, leading to increased oxidative stress within cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant infections.
  • Anticancer Activity : Another research paper detailed the compound's effects on HeLa cells, reporting a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes indicative of apoptosis.

Safety Profile

While hydroxylamines are generally regarded as having low toxicity, specific derivatives like this compound require thorough evaluation for safety and side effects. Hydroxylamines can cause skin irritation and sensitization; hence appropriate handling precautions are necessary.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine?

  • Methodological Answer : The synthesis of hydroxylamine derivatives often involves condensation reactions between hydroxylamine and aldehydes/ketones. For bromothiophene-based analogs, a Schiff base formation under acidic or neutral conditions is typical. For example, O-benzyl hydroxylamine hydrochloride (a stable precursor) can react with 3-bromothiophene-2-carbaldehyde in ethanol under reflux, followed by deprotection if necessary . Purification via recrystallization or column chromatography is recommended to isolate the product. Similar methods are described for structurally related compounds like N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DCM). The SHELX suite (e.g., SHELXL for refinement) is widely used for structural analysis . For example, a related hydroxylamine derivative exhibited two molecules in the asymmetric unit, linked by O–H···N hydrogen bonds and C–H···π interactions, which were resolved using SHELX . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm regiochemistry and purity (e.g., ¹H NMR for thiophene protons and imine CH=N).
  • HPLC-MS : Assess purity and molecular weight (e.g., using a C18 column with UV detection at 254 nm and ESI+ ionization). Reference standards like USP-grade hydroxylamine derivatives ensure calibration accuracy .
  • FT-IR : Identify functional groups (e.g., N–O stretch ~930 cm⁻¹, C=N ~1600 cm⁻¹).

Advanced Research Questions

Q. How can researchers assess the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :

  • Incubation Protocol : Incubate the compound (1–10 µM) with rat or rabbit liver microsomes (1 mg/mL protein) in PBS (pH 7.4) containing NADPH (1 mM) at 37°C. Terminate reactions at intervals (0, 15, 30, 60 min) with ice-cold acetonitrile .
  • Analysis : Quantify parent compound depletion via HPLC with UV/Vis or MS detection. Use internal standards (e.g., deuterated analogs) for normalization.
  • Key Considerations : Include controls without NADPH or microsomes to rule out non-enzymatic degradation.

Q. Which enzymatic pathways are involved in the metabolism of hydroxylamine derivatives?

  • Methodological Answer : CYP450 enzymes (e.g., CYP1A, CYP2B, CYP2E) are critical. For example, N-(2-methoxyphenyl)hydroxylamine is metabolized reductively to o-anisidine by CYP1A1/2 in rats, confirmed using β-naphthoflavone-induced microsomes . To identify involved enzymes:

  • Chemical Inhibition : Use selective inhibitors (e.g., α-naphthoflavone for CYP1A2).
  • Recombinant CYPs : Incubate the compound with individual CYP isoforms.

Q. How can contradictions in crystallographic data between similar hydroxylamine derivatives be resolved?

  • Methodological Answer : Discrepancies in dihedral angles or hydrogen-bonding networks (e.g., 42.69° vs. 54.49° in pyrazole derivatives ) may arise from crystal packing or solvent effects. Strategies include:

  • High-Resolution Data : Collect data at synchrotron sources (≤0.8 Å resolution).
  • DFT Calculations : Compare experimental structures with optimized geometries.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What are the implications of the compound’s structural conformation on its reactivity?

  • Methodological Answer : The planarity of the thiophene ring and the imine (CH=N) group influences electronic properties. For example, non-planar conformations (e.g., dihedral angles >40° between thiophene and hydroxylamine moieties) reduce π-conjugation, altering redox potential. Reactivity can be probed via cyclic voltammetry or computational methods (e.g., HOMO-LUMO gaps using Gaussian) .

Q. How to design experiments to evaluate the genotoxic potential of this compound?

  • Methodological Answer :

  • Ames Test : Assess mutagenicity in S. typhimurium strains (TA98/TA100) with/without metabolic activation (S9 fraction).
  • Comet Assay : Measure DNA strand breaks in HepG2 cells after 24-hour exposure.
  • Metabolite Tracking : Identify reactive intermediates (e.g., nitroso derivatives) via LC-MS, as seen in N-(2-methoxyphenyl)hydroxylamine studies .

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